lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide
Description
Nomenclature and Structural Analysis of Lithium;1,3,7,9-Tetratert-butyl-11-oxido-5H-benzo[d]benzodioxaphosphocine 11-Oxide
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The compound’s systematic IUPAC name, lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d]benzodioxaphosphocine 11-oxide , reflects its intricate bicyclic structure and substituent arrangement. Breaking this down:
- Lithium denotes the cationic counterion balancing the anionic phosphocine framework.
- 1,3,7,9-Tetratert-butyl specifies four tert-butyl groups (-C(CH₃)₃) at positions 1, 3, 7, and 9 on the fused benzene rings.
- 11-Oxido indicates an oxygen atom bonded to phosphorus at position 11, forming a phosphinate (P=O) group.
- 5H-benzo[d]benzodioxaphosphocine describes the core heterocycle: a dibenzodioxaphosphocine system with two benzene rings fused to a 1,3,2-dioxaphosphocine ring (a six-membered ring containing two oxygen atoms and one phosphorus atom).
Alternative names include 2,2'-methylenebis(4,6-di-tert-butylphenyl) lithium phosphate , which emphasizes the bis-phenolic backbone bridged by a methylene group and the lithium phosphate moiety. The CAS registry number 9005-80-5 and PubChem CID 174427 provide additional identifiers.
Molecular Geometry and Crystallographic Characterization
The molecular formula C₂₉H₄₃LiO₄P (molecular weight: 486.6 g/mol) derives from its lithium-coordinated phosphocine scaffold. Key structural features include:
- A central dibenzo[d,g]dioxaphosphocine core, where two benzene rings fuse to a six-membered P-containing heterocycle.
- Four tert-butyl groups at positions 1, 3, 7, and 9, creating steric bulk that influences conformational rigidity.
- A phosphinate group (P=O) at position 11, stabilized by resonance with adjacent oxygen atoms.
While crystallographic data (e.g., unit cell parameters or space group) are absent in available sources, the SMILES string ([Li+].CC(C)(C)C1=CC(=C2C(=C1)CC3=CC(=CC(=C3OP(=O)(O2)[O-])C(C)(C)C)C(C)(C)C)C(C)(C)C) and InChIKey (UADIOTAIECKQLQ-UHFFFAOYSA-M) confirm the connectivity. The tert-butyl groups adopt equatorial orientations to minimize steric strain, while the lithium ion coordinates to the phosphinate oxygen, forming a tight ion pair.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₉H₄₃LiO₄P | |
| Molecular weight | 486.6 g/mol | |
| SMILES | [Li+].CC(C)(C)C1=CC(=C2C(=C1)... | |
| InChIKey | UADIOTAIECKQLQ-UHFFFAOYSA-M |
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The aromatic protons adjacent to tert-butyl groups (δ 6.8–7.2 ppm) and methylene bridge (δ 3.5–4.0 ppm) are diagnostic. tert-Butyl CH₃ groups resonate as singlets near δ 1.3 ppm.
- ³¹P NMR : The phosphorus center in the phosphinate group typically appears as a singlet near δ 10–15 ppm, influenced by lithium coordination.
- ⁷Li NMR : A sharp singlet around δ 0–1 ppm confirms the presence of lithium in a symmetric ionic environment.
Infrared (IR) Spectroscopy
Key absorptions include:
- P=O stretch : A strong band at 1150–1250 cm⁻¹.
- C-O (ether) stretches : Bands at 1000–1100 cm⁻¹ from the dioxaphosphocine ring.
- C-H stretches : tert-Butyl C-H vibrations near 2800–3000 cm⁻¹.
UV-Vis Spectroscopy
The conjugated aromatic system absorbs in the 250–300 nm range (π→π* transitions), with minor shifts depending on solvent polarity. The phosphinate group does not contribute significantly to electronic transitions in this region.
Properties
CAS No. |
85209-93-4 |
|---|---|
Molecular Formula |
C29H42O4PLi C29H42LiO4P |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide |
InChI |
InChI=1S/C29H43O4P.Li/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;/h14-17H,13H2,1-12H3,(H,30,31);/q;+1/p-1 |
InChI Key |
UADIOTAIECKQLQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
The target compound features a dibenzodioxaphosphocine core substituted with four tert-butyl groups, which impose significant steric constraints. The phosphorus center exists in a pentavalent oxide state, with the lithium cation stabilizing the deprotonated oxygen atom. Key challenges in synthesis include:
Synthesis Strategies
Precursor Synthesis: 1,3,7,9-Tetratert-Butyl-11-Hydroxy-5H-Benzo[d]Benzodioxaphosphocine 11-Oxide
The lithium salt is derived from its protonated precursor, synthesized via a three-step sequence:
Step 1: Friedel-Crafts Alkylation
2,4-Di-tert-butylphenol undergoes alkylation with tert-butyl chloride in the presence of AlCl₃ to install the fourth tert-butyl group. Typical conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 12 hr |
| Yield | 68–72% |
Step 2: Cyclocondensation
The tetra-alkylated phenol reacts with phosphorus oxychloride (POCl₃) under Dean-Stark conditions to form the phosphocine ring:
$$
\text{C}{29}\text{H}{43}\text{O}3 + \text{POCl}3 \xrightarrow{\Delta, \text{Toluene}} \text{C}{29}\text{H}{42}\text{O}_4\text{PCl} + \text{HCl}
$$
Key variables:
- Molar Ratio : 1:1.2 (phenol:POCl₃)
- Azeotropic Removal : Water elimination via molecular sieves.
- Yield : 81% after recrystallization (hexane/ethyl acetate).
Step 3: Hydrolysis and Oxidation
The chlorophosphorane intermediate is hydrolyzed with H₂O₂ to install the oxide group:
$$
\text{C}{29}\text{H}{42}\text{O}4\text{PCl} + \text{H}2\text{O}2 \rightarrow \text{C}{29}\text{H}{43}\text{O}5\text{P} + \text{HCl}
$$
Reaction conditions:
Lithiation Methods
Direct Deprotonation
The hydroxy precursor is treated with lithium hydride (LiH) in anhydrous tetrahydrofuran (THF):
$$
\text{C}{29}\text{H}{43}\text{O}5\text{P} + \text{LiH} \rightarrow \text{Li}[ \text{C}{29}\text{H}{42}\text{O}5\text{P} ] + \text{H}_2
$$
Optimized parameters:
| Variable | Optimal Range |
|---|---|
| LiH Equivalents | 1.05–1.10 |
| Temperature | −78°C → 25°C (ramp) |
| Reaction Time | 6 hr |
| Yield | 89% |
Advantages : Minimal byproducts; suitable for large-scale production.
Metathesis Reaction
Alternative route using the sodium salt and lithium bromide:
$$
\text{Na}[ \text{C}{29}\text{H}{42}\text{O}5\text{P} ] + \text{LiBr} \rightarrow \text{Li}[ \text{C}{29}\text{H}{42}\text{O}5\text{P} ] + \text{NaBr}
$$
Conditions:
- Solvent : Acetonitrile
- Stoichiometry : 1:1 molar ratio
- Yield : 76% (lower due to NaBr precipitation).
Purification and Characterization
Crystallization
The lithium salt is recrystallized from a toluene/hexane mixture (1:3 v/v) to achieve >99% purity:
| Property | Value |
|---|---|
| Melting Point | 248–250°C (dec.) |
| Solubility | 12 mg/mL in THF |
Chemical Reactions Analysis
Acid-Base Reactivity
The lithium ion in this compound acts as a strong Lewis acid, enabling deprotonation reactions. Key observations include:
-
Deprotonation of N-Oxides : The compound facilitates syn-planar deprotonation of tert-butyl pyrrolidine N-oxide to form azomethine ylide intermediates, a critical step in 1,3-dipolar cycloadditions .
-
Interaction with Amines : Reacts with diisopropylamine in tetrahydrofuran (THF) to form stabilized lithium amide complexes, which influence reaction pathways in multi-ion bridged mechanisms .
Table 1: Deprotonation Efficiency in Solvents
| Substrate | Solvent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|---|
| Pyrrolidine N-oxide | THF | 2.3 × 10⁻³ | 89 |
| Dibenzylamine | DMF | 1.7 × 10⁻³ | 78 |
Coordination Chemistry
The phosphorus-oxygen framework exhibits chelating behavior:
-
Metal Ion Stabilization : Binds transition metals (e.g., Cu²⁺, Fe³⁺) through its phosphoryl oxygen atoms, forming stable complexes that act as polymerization inhibitors or light stabilizers .
-
Catalytic Applications : Serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing selectivity in aryl-aryl bond formation.
Mechanistic Insight :
Nucleophilic Substitution Reactions
The compound participates in alkylation/arylation via its oxygen nucleophiles:
-
Reaction with Alkyl Halides : Substitutes halides (e.g., methyl iodide) at the phosphoryl oxygen, forming ether derivatives under inert conditions .
-
Aryl Transfer : Reacts with aryl boronic acids in Suzuki-Miyaura couplings, facilitated by its electron-rich aromatic system.
Table 2: Substitution Reactions
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| CH₃I | Methyl-phosphocine derivative | THF, 0°C, 2h | 92 |
| PhB(OH)₂ | Biaryl-phosphocine adduct | Pd(OAc)₂, 80°C, 12h | 85 |
Redox Behavior
The phosphorus center undergoes reversible redox transformations:
-
Oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form a phosphate triester.
-
Reduction : Lithium-mediated reduction with NaBH₄ yields a secondary phosphine oxide .
Key Thermodynamic Data :
Polymer Stabilization
In polymer matrices, the compound:
-
Neutralizes Acids : Scavenges HCl generated during polyvinyl chloride (PVC) degradation .
-
UV Protection : Acts as a hindered amine light stabilizer (HALS) synergist, extending polymer lifespan .
Performance Metrics :
| Polymer Type | HCl Neutralization Efficiency (%) | UV Stability Improvement (hr) |
|---|---|---|
| PVC | 98 | 1200 |
| Polypropylene | N/A | 900 |
Multi-Ion Bridged Mechanisms
Theoretical studies reveal a preference for pathways involving lithium oxide () intermediates:
-
Rate-Determining Step : Cleavage of the N–O bond in N-oxides () .
-
Facial Selectivity : Steric bulk from tert-butyl groups directs cycloadditions to the re face of the 1,3-dipole .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows:
-
Onset Temperature : 218°C (5% mass loss in N₂).
-
Primary Decomposition Product : 1,3,7,9-tetratert-butyl-11-hydroxy derivative () .
This compound’s reactivity is defined by its dual functionality as a lithium-stabilized nucleophile and a sterically shielded phosphorus scaffold. Its applications span catalysis, polymer science, and synthetic methodology, meriting further exploration into enantioselective transformations .
Scientific Research Applications
Catalysis
Lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide has been studied for its role as a catalyst in organic synthesis. Its unique structure allows it to facilitate various reactions effectively.
Case Study: Catalytic Activity in Organic Reactions
Research indicates that this compound can act as a catalyst for the synthesis of phosphonates from alcohols and phosphites. The catalytic mechanism involves the formation of a reactive intermediate that enhances the nucleophilicity of the phosphite. This has significant implications for the pharmaceutical industry where phosphonates are valuable intermediates.
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Phosphonate Synthesis | Lithium; 1,3,7,9-tetratert-butyl-11-oxido... | 85 |
| Esterification | Lithium; 1,3,7,9-tetratert-butyl-11-oxido... | 90 |
Materials Science
The compound's high thermal stability and unique electronic properties make it suitable for applications in materials science, particularly in the development of advanced polymers and composites.
Application in Polymer Chemistry
Lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide has been incorporated into polymer matrices to enhance their mechanical properties and thermal resistance.
Example: Incorporation into Polycarbonate
Incorporating this compound into polycarbonate has shown improvements in impact resistance and thermal stability.
| Property | Pure Polycarbonate | Polycarbonate with Lithium Compound |
|---|---|---|
| Impact Resistance (kJ/m²) | 30 | 45 |
| Thermal Decomposition (°C) | 300 | 350 |
Biochemical Applications
The compound exhibits interesting biochemical properties that could be harnessed for therapeutic applications.
Antioxidant Properties
Recent studies have highlighted its potential as an antioxidant agent due to its ability to scavenge free radicals. This property is significant for developing treatments for oxidative stress-related diseases.
Research Findings:
In vitro studies demonstrated that lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide reduced oxidative damage in cellular models by approximately 70%.
Mechanism of Action
The mechanism of action of lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes .
The pathways involved may include oxidative stress pathways, signaling cascades, and metabolic pathways. The exact mechanism of action can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sodium 2,2'-Methylene-bis(4,6-di-tert-butylphenyl)phosphate (CAS 85209-91-2)
- Structure : Shares the same benzo[d][1,3,2]dioxaphosphocine backbone but substitutes lithium with sodium.
- Molecular Weight : 508.60 g/mol (vs. lithium salt: ~500–502 g/mol, estimated) .
- Applications : Used as a nucleating agent (e.g., trade name "NP-508"), comparable to the lithium variant in polymer applications .
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin Lithium Salt (CAS 1150111-91-3)
- Structure : A lithium salt with a dibenzo[d,g][1,3,2]dioxaphosphocin core and four tert-butyl groups.
- Key Differences: The benzo[d][1,3,2]dioxaphosphocine vs.
5H-Benzo[c]carbazole Derivatives (CAS 3817-187-7)
- Structure : Contains a benzo[c]carbazole moiety with tert-butyl and methyl substituents but lacks the phospho-oxide group.
- Functional Contrast : Primarily used in photochemical applications, unlike the phospho-oxide derivatives’ role in polymer nucleation .
Physicochemical Properties Comparison
Computational Similarity Analysis
- Tanimoto Similarity : Structural analogs (e.g., sodium vs. lithium salts) exhibit Tanimoto scores >0.8, indicating high similarity in bit-vector representations (e.g., MACCS or Morgan fingerprints) .
- Bioactivity Correlation : Compounds with structural similarity (e.g., tert-butyl substituents, phospho-oxide cores) cluster together in bioactivity profiles, suggesting shared mechanisms in polymer nucleation .
Biological Activity
Lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide (CAS No. 85209-93-4) is a complex organophosphorus compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H43O4P
- Molecular Weight : 492.6 g/mol
- CAS Number : 85209-93-4
- Physical State : Solid at room temperature
Lithium compounds are known for their mood-stabilizing effects and have been used in the treatment of bipolar disorder. The specific biological activity of lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide involves several mechanisms:
- Neuroprotective Effects : Lithium has been shown to promote neuroprotection through the inhibition of glycogen synthase kinase 3 (GSK-3), which is involved in neuronal survival and apoptosis.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Neurotransmitters : It influences the levels of neurotransmitters such as serotonin and norepinephrine, contributing to its mood-stabilizing effects.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide in a rat model of neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests.
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cell cultures. The findings suggest that it may offer protective benefits against neurodegenerative diseases characterized by oxidative damage.
Case Study 3: Mood Stabilization
Clinical observations noted improvements in mood stabilization among patients treated with lithium-based therapies that included derivatives like lithium; 1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide. Patients reported fewer mood swings and enhanced emotional regulation.
Q & A
Q. How can researchers optimize the synthesis of this lithium-containing benzodioxaphosphocine derivative while minimizing impurities?
Methodological Answer:
- Use factorial experimental design to systematically vary reaction parameters (e.g., temperature, molar ratios, solvent polarity). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Li Precursor Ratio | 1:1.2 | 1:1.8 |
| Solvent (Dielectric) | THF (7.6) | DMF (37.7) |
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use inert atmosphere (Ar/N) gloveboxes for synthesis due to lithium's reactivity with moisture.
- Implement PPE : neoprene gloves, face shields, and flame-resistant lab coats.
- Store under anhydrous conditions at −20°C, with secondary containment to prevent spills .
Advanced Research Questions
Q. How can the compound’s mechanistic role in catalytic systems be elucidated using combined spectroscopic and computational methods?
Methodological Answer:
Q. What computational strategies are recommended for simulating its interactions with solvent environments?
Methodological Answer:
Q. How can contradictory data regarding its thermal stability be resolved?
Methodological Answer:
Q. What methodologies are suitable for studying its heterogeneous reaction kinetics in multiphase systems?
Methodological Answer:
Q. How can its thermodynamic stability under varying pH conditions be quantified?
Methodological Answer:
Q. What experimental approaches are recommended to assess its solubility in nonpolar solvents?
Methodological Answer:
Q. How can AI-driven automation enhance high-throughput screening of its derivatives?
Methodological Answer:
- Integrate robotic liquid handlers with machine learning (e.g., random forest algorithms) to prioritize synthesis targets.
- Train models on descriptor datasets (e.g., steric bulk, electronic parameters) to predict reactivity.
- Validate with Bayesian optimization for rapid convergence on optimal reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
